molecular formula C15H13ClFNO3 B10978760 N-(4-chloro-2,5-dimethoxyphenyl)-4-fluorobenzamide

N-(4-chloro-2,5-dimethoxyphenyl)-4-fluorobenzamide

Cat. No.: B10978760
M. Wt: 309.72 g/mol
InChI Key: ATDMQNZKPXYWCL-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-4-fluorobenzamide is a chemical compound that belongs to the class of substituted benzamides It is characterized by the presence of a 4-chloro-2,5-dimethoxyphenyl group and a 4-fluorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-fluorobenzamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions. The process may include steps such as purification by recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-4-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-4-fluorobenzamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and specificity in various applications.

Properties

Molecular Formula

C15H13ClFNO3

Molecular Weight

309.72 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-fluorobenzamide

InChI

InChI=1S/C15H13ClFNO3/c1-20-13-8-12(14(21-2)7-11(13)16)18-15(19)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,18,19)

InChI Key

ATDMQNZKPXYWCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)F)OC)Cl

Origin of Product

United States

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